
2,4,6-Tribromo-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tribromo-N-methylaniline is an organic compound characterized by the presence of three bromine atoms attached to a benzene ring and an N-methyl group attached to the amino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromo-N-methylaniline typically involves the bromination of N-methylaniline. One common method includes the reaction of N-methylaniline with bromine in the presence of a solvent like glacial acetic acid. The bromine atoms are introduced at the ortho and para positions relative to the amino group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound can involve more advanced techniques such as electrolytic reactions. For instance, benzene can be used as a raw material, with bromine salts as the bromine source and nitric acid as the electrolyte. This method ensures high bromine atom utilization and minimizes environmental pollution .
化学反応の分析
Types of Reactions: 2,4,6-Tribromo-N-methylaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms in the compound can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Bromination: Bromine in glacial acetic acid is commonly used for the bromination of N-methylaniline.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions include various substituted anilines and their derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,4,6-Tribromo-N-methylaniline has several applications in scientific research:
作用機序
The mechanism of action of 2,4,6-Tribromo-N-methylaniline involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can form strong bonds with other molecules, leading to the inhibition of microbial growth and other biological activities. The compound’s ability to undergo electrophilic substitution reactions also plays a crucial role in its mechanism of action .
類似化合物との比較
2,4,6-Tribromoaniline: Similar in structure but lacks the N-methyl group.
2,4,6-Tribromophenol: Contains a hydroxyl group instead of an amino group.
2,4,6-Tribromo-N-dimethylaniline: Contains two methyl groups attached to the amino group.
Uniqueness: 2,4,6-Tribromo-N-methylaniline is unique due to the presence of the N-methyl group, which influences its chemical reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness compared to similar compounds .
特性
CAS番号 |
81090-57-5 |
|---|---|
分子式 |
C7H6Br3N |
分子量 |
343.84 g/mol |
IUPAC名 |
2,4,6-tribromo-N-methylaniline |
InChI |
InChI=1S/C7H6Br3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |
InChIキー |
YFBTXFWUHNDVHW-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



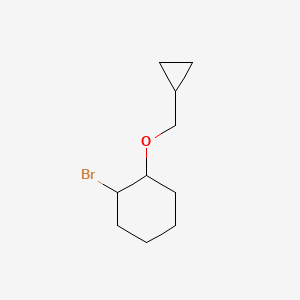
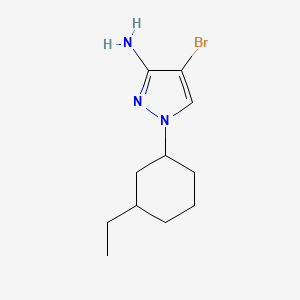

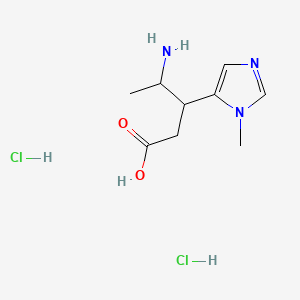
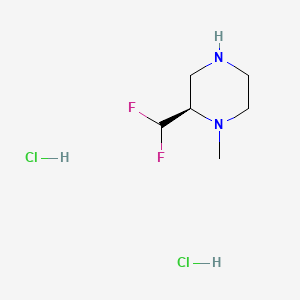
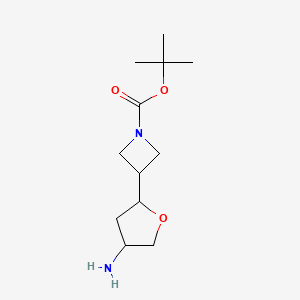

![5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B15301750.png)
![2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one](/img/structure/B15301760.png)
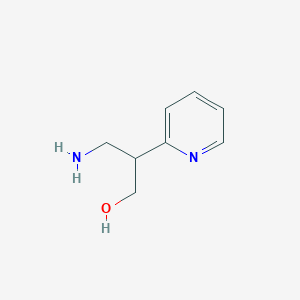
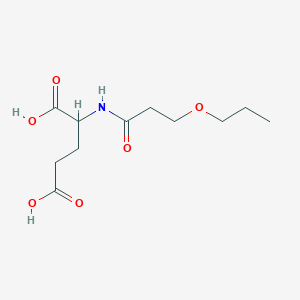

![5-[(5-Amino-1-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301795.png)
